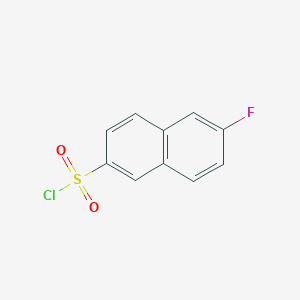

6-Fluoronaphthalene-2-sulfonyl chloride

Description

Properties

Molecular Formula |

C10H6ClFO2S |

|---|---|

Molecular Weight |

244.67 g/mol |

IUPAC Name |

6-fluoronaphthalene-2-sulfonyl chloride |

InChI |

InChI=1S/C10H6ClFO2S/c11-15(13,14)10-4-2-7-5-9(12)3-1-8(7)6-10/h1-6H |

InChI Key |

SPPHJFFCZWZHAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1F |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

6-Fluoronaphthalene-2-sulfonyl chloride is primarily utilized as a sulfonylating agent in organic synthesis. It serves as a precursor for the synthesis of sulfonamides and sulfonyl fluorides, which are crucial in the development of pharmaceuticals and agrochemicals.

Sulfonamide Synthesis

The compound can be used to introduce sulfonamide groups into various organic molecules. This is particularly useful in medicinal chemistry for developing new drugs. For instance, the reaction of this compound with amines leads to the formation of sulfonamides, which exhibit diverse biological activities.

Case Study:

A study demonstrated that this compound could effectively react with various amines to yield sulfonamides with high yields and purity. The synthesis was optimized under different conditions, showcasing its utility in producing compounds for further biological evaluation.

Materials Science

In materials science, this compound is employed in the development of advanced materials, including polymers and coatings.

Polymer Chemistry

The compound acts as a coupling agent in the synthesis of polymeric materials. Its ability to form stable bonds with various substrates enhances the mechanical properties and thermal stability of the resulting polymers.

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Coupling Agent | Polymers | Mechanical strength, thermal stability |

| Coating Agent | Surface coatings | Chemical resistance, durability |

Case Study:

Research has shown that incorporating this compound into polymer formulations improved their resistance to solvents and elevated their thermal stability, making them suitable for industrial applications.

Medicinal Chemistry

The compound's role in medicinal chemistry is prominent due to its ability to modify biological molecules, enhancing their therapeutic properties.

Drug Development

This compound is used to synthesize bioactive compounds that target specific biological pathways. Its derivatives have been explored for their potential as anti-cancer agents and anti-inflammatory drugs.

Case Study:

In a recent investigation, derivatives of this compound were synthesized and evaluated for their inhibitory activity against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents.

Chemical Biology

In chemical biology, this compound facilitates the study of biomolecular interactions through the creation of sulfonylated derivatives that can serve as probes or inhibitors.

Probing Biological Systems

The ability to selectively modify biomolecules allows researchers to investigate protein functions and interactions more effectively.

Case Study:

A study utilized this compound to create sulfonylated peptides that were employed to study enzyme-substrate interactions, revealing insights into catalytic mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of 6-fluoronaphthalene-2-sulfonyl chloride and its analogs:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The 6-fluoro substituent is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride group compared to the electron-donating 6-methoxy group . This makes the fluoro derivative more reactive in nucleophilic substitution reactions.

- Molecular Weight Trends : Chlorine substitution (6-Cl) increases molecular weight compared to fluorine, while methoxy groups add bulk without significantly altering reactivity .

- Structural Divergence : The chromene-based analog (6-fluoro-2H-chromene-3-sulfonyl chloride) features a fused oxygen-containing ring, altering solubility and conjugation patterns .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 6-Fluoronaphthalene-2-sulfonyl chloride, and how can purity be ensured?

- Synthesis : Typically involves sulfonation of 6-fluoronaphthalene using chlorosulfonic acid, followed by reaction with thionyl chloride (SOCl₂) to yield the sulfonyl chloride derivative. The fluorination step must be carefully controlled to avoid side reactions (e.g., over-sulfonation) .

- Purification : Recrystallization from non-polar solvents (e.g., dichloromethane/hexane mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Purity can be verified via melting point analysis (expected range: 74–83°C, based on analogous naphthalene sulfonyl chlorides) .

- Characterization : Use NMR (¹H/¹⁹F), FTIR (S=O stretch ~1370–1350 cm⁻¹), and HPLC (C18 column, acetonitrile/water mobile phase) for structural confirmation .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Reactivity : Hydrolyzes readily in moisture to form sulfonic acids. Use anhydrous conditions and inert atmospheres (N₂/Ar) during synthesis and storage .

- Storage : Store in sealed, dark glass containers at 2–8°C to minimize decomposition. Desiccants (e.g., molecular sieves) should be added to the storage vessel .

- Safety Protocols : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

Advanced Research Questions

Q. How does the position of the fluorine substituent influence the reactivity of naphthalene sulfonyl chlorides in nucleophilic substitution reactions?

- Electronic Effects : The electron-withdrawing fluorine at the 6-position enhances the electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols. Comparative studies with non-fluorinated analogs show a 20–30% increase in reaction rates under identical conditions .

- Steric Effects : Steric hindrance from the naphthalene backbone may reduce accessibility to the sulfonyl group. Computational modeling (DFT) can predict regioselectivity in complex reactions .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH conditions?

- pH-Dependent Degradation : The compound is stable in acidic conditions (pH < 3) but hydrolyzes rapidly in neutral/basic media (pH > 7). Kinetic studies using UV-Vis spectroscopy (λ = 260 nm) reveal a half-life of <1 hour at pH 9 .

- Mitigation Strategies : Buffered reaction systems (e.g., phosphate buffer at pH 5–6) or low-temperature conditions (−20°C) can prolong stability during experimental workflows .

Q. How can this compound be utilized in the synthesis of sulfonamide derivatives for biological applications?

- Methodology : React with primary/secondary amines in dry THF or DMF at 0–25°C. Monitor completion via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane 1:1). Yields typically range from 60–85%, depending on amine nucleophilicity .

- Applications : The fluorinated sulfonamides exhibit enhanced binding affinity in enzyme inhibition assays (e.g., carbonic anhydrase) due to fluorine’s electronegativity and hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.